![molecular formula C15H28N2O4S B7439450 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide is a synthetic compound that has shown great potential in scientific research. It is commonly referred to as CHS-828 and is a small molecule inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is involved in various cellular processes, including the detoxification of reactive oxygen species and the activation of certain anticancer drugs. CHS-828 has been studied extensively for its potential use in cancer treatment, and its mechanism of action and physiological effects have been well documented.
Wirkmechanismus
CHS-828 inhibits the activity of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide, an enzyme that is involved in the detoxification of reactive oxygen species and the activation of certain anticancer drugs. When 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide is inhibited, cancer cells that rely on the enzyme for survival are selectively killed. The exact mechanism by which CHS-828 induces cell death is not fully understood, but it is thought to involve the generation of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
CHS-828 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CHS-828 has been shown to inhibit the growth and migration of cancer cells. It has also been shown to enhance the efficacy of certain anticancer drugs, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHS-828 in lab experiments is its selectivity for cancer cells that express high levels of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide. This selectivity allows researchers to study the effects of CHS-828 on cancer cells while sparing normal cells. Additionally, CHS-828 has been shown to enhance the efficacy of certain anticancer drugs, making it a potential adjunct to current cancer treatments.
One limitation of using CHS-828 in lab experiments is its potential toxicity. While CHS-828 has been shown to selectively kill cancer cells, it may also have toxic effects on normal cells. Additionally, the exact mechanism by which CHS-828 induces cell death is not fully understood, making it difficult to predict its effects on different types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on CHS-828. One direction is to study the effects of CHS-828 on different types of cancer cells. Another direction is to investigate the potential use of CHS-828 as an adjunct to current cancer treatments. Additionally, researchers may explore the use of CHS-828 in combination with other small molecule inhibitors to enhance its efficacy. Finally, researchers may investigate the potential use of CHS-828 in other diseases that involve reactive oxygen species, such as neurodegenerative diseases.
Synthesemethoden
CHS-828 is synthesized using a series of chemical reactions starting from cyclohexanone. The synthesis involves the addition of various reagents, including sodium hydride, methyl iodide, and sulfonyl chloride. The final product is purified using column chromatography to obtain a pure form of CHS-828. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CHS-828 has been studied extensively for its potential use in cancer treatment. It has been shown to selectively kill cancer cells that express high levels of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide, while sparing normal cells that express low levels of the enzyme. This selectivity makes CHS-828 a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to enhance the efficacy of certain anticancer drugs, such as doxorubicin and cisplatin. This synergistic effect makes CHS-828 a potential adjunct to current cancer treatments.
Eigenschaften
IUPAC Name |
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-10(2)14(15(19)17-12-8-16-9-13(12)18)22(20,21)11-6-4-3-5-7-11/h10-14,16,18H,3-9H2,1-2H3,(H,17,19)/t12-,13+,14?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMSQMLJPDRNV-AMIUJLCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CNCC1O)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H]1CNC[C@@H]1O)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.